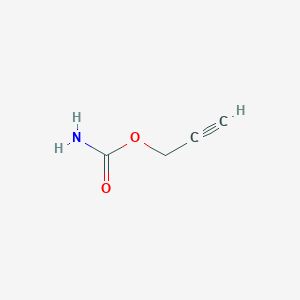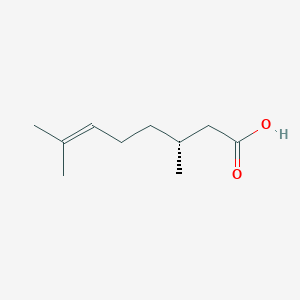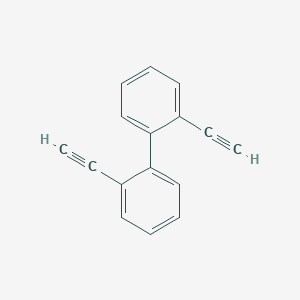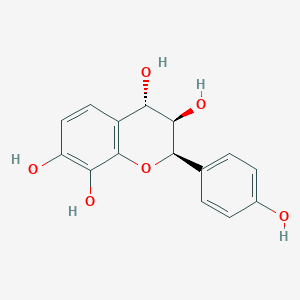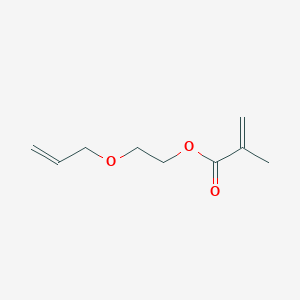
p-Methacryloyloxybenzoic acid
Descripción general
Descripción
P-Methacryloyloxybenzoic acid is a chemical compound with the formula C11H10O4 . It has a molecular weight of 206.1947 .
Molecular Structure Analysis
The molecular structure of p-Methacryloyloxybenzoic acid consists of 11 Carbon atoms, 10 Hydrogen atoms, and 4 Oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13) .Physical And Chemical Properties Analysis
P-Methacryloyloxybenzoic acid has a molecular weight of 206.1947 . The compound has a density of 1.23g/cm3 and a boiling point of 371.8ºC at 760mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Thermodynamics and Polymerization
Thermodynamic Properties : p-Methacryloyloxybenzoic acid and its polymer have been studied for their thermodynamic properties in the range of 0–500 K. This includes measurements of thermal capacity, enthalpies of physical transitions, combustion, and polymerization, providing valuable insights into the material's behavior under varying temperatures (Lebedev et al., 1984).
Polymerization Kinetics : The radical polymerization of p-Methacryloyloxybenzoic acid in different solvents like DMF and p-dioxane has been studied, revealing classical kinetics in DMF and deviations in p-dioxane. This research contributes to understanding the polymerization process and the properties of the resulting polymers (Vanekenstein & Tan, 1995).
Synthesis and Applications
- Synthesis Route for Carboxyaryl-methacrylates : A synthesis route for methacrylic acid derivatives with aromatic spacers, including p-Methacryloyloxybenzoic acid, has been established. This research is crucial for producing aromatic polyelectrolytes, which have applications in creating pH-sensitive materials (Licea-Claveríe et al., 2003).
Thermal Stability and Degradation
Thermal Degradation : The thermal behavior of poly(o-methacryloyloxybenzoic acid) has been analyzed using dynamic and isothermal thermogravimetric analysis, providing insights into the degradation processes of the polymer at different temperature ranges (Román et al., 1987).
Polymer Microstructure : The microstructure of polymers obtained from the free radical polymerization of o-methacryloyloxybenzoic acid has been explored. This study aids in understanding the transformation into corresponding poly(methyl methacrylate)s, which is essential for various applications (Román et al., 1987).
Stereospecific Polymerization
- Polymerization in Liquid Crystalline Media : p-Methacryloyloxybenzoic Acid has been polymerized in smectic and nematic mesophases, exploring the preparation of stereospecific polymers. This research contributes to advanced polymer science, particularly in creating materials with specific structural characteristics (Blumstein et al., 1971).
Propiedades
IUPAC Name |
4-(2-methylprop-2-enoyloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFPDURLPJGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166228 | |
| Record name | p-Methacryloyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methacryloyloxybenzoic acid | |
CAS RN |
15721-10-5 | |
| Record name | p-Methacryloyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methacryloyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



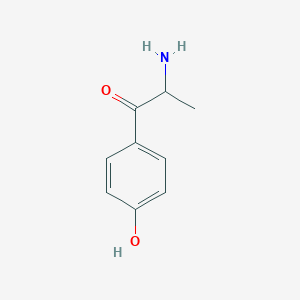
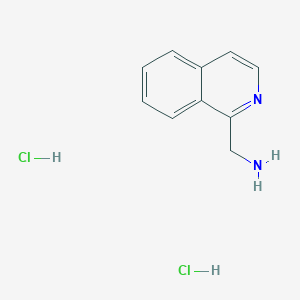

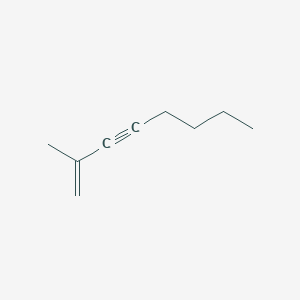
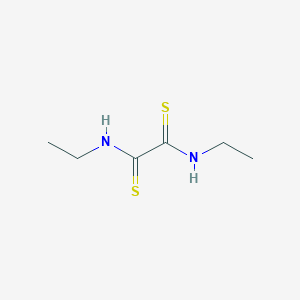

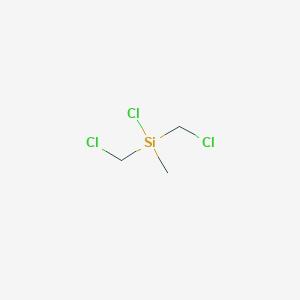
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
